
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiadiazole ring fused with a propenone moiety and multiple phenyl groups.
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The synthesized thiadiazole is then coupled with a chalcone derivative through a condensation reaction, often using a base such as sodium hydroxide or potassium hydroxide.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring, introducing different functional groups and modifying the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research investigates its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Similar compounds to 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one include other thiadiazole derivatives and chalcone analogs These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
125791-41-5 |
|---|---|
Fórmula molecular |
C23H19N3OS |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+ |
Clave InChI |
GEHMDTFXHNHHHQ-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


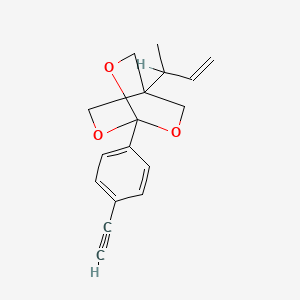


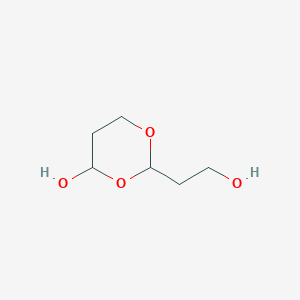

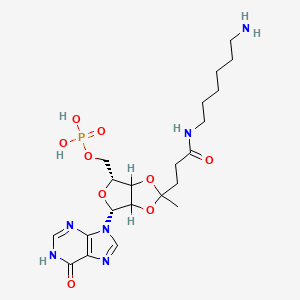
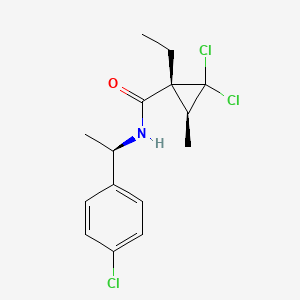
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
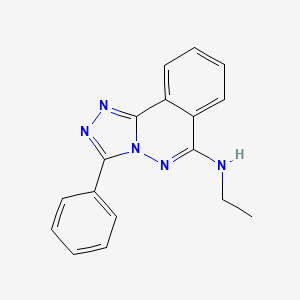
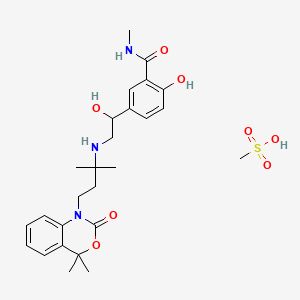


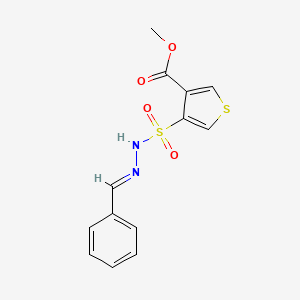
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
